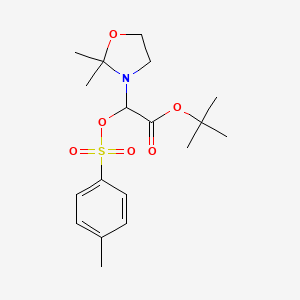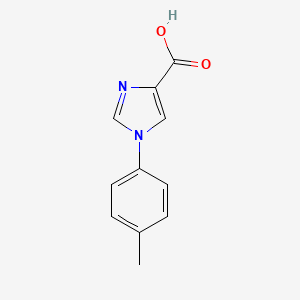
3,5-Dichloro-1-isobutylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-1-isobutylpyrazin-2(1H)-one is a synthetic organic compound belonging to the pyrazine family. Pyrazines are known for their diverse applications in pharmaceuticals, agrochemicals, and flavoring agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-isobutylpyrazin-2(1H)-one typically involves the chlorination of a pyrazine precursor followed by the introduction of an isobutyl group. Common reagents used in the synthesis include chlorine gas, isobutyl bromide, and a suitable base such as sodium hydroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-1-isobutylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of pyrazine oxides.
Reduction: Formation of pyrazine amines or alcohols.
Substitution: Formation of substituted pyrazines with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and flavoring agents.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-1-isobutylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyrazine: Lacks the isobutyl group, making it less hydrophobic.
1-Isobutylpyrazin-2(1H)-one: Lacks the chlorine atoms, affecting its reactivity and biological activity.
Uniqueness
3,5-Dichloro-1-isobutylpyrazin-2(1H)-one’s unique combination of chlorine and isobutyl groups imparts distinct chemical and biological properties, making it valuable for specific applications where other pyrazines may not be as effective.
Properties
Molecular Formula |
C8H10Cl2N2O |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
3,5-dichloro-1-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C8H10Cl2N2O/c1-5(2)3-12-4-6(9)11-7(10)8(12)13/h4-5H,3H2,1-2H3 |
InChI Key |
CQPCSXLXJLMRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(N=C(C1=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




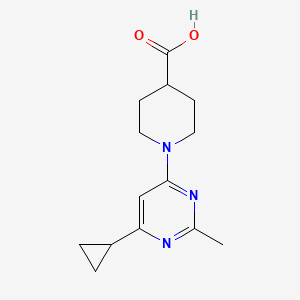

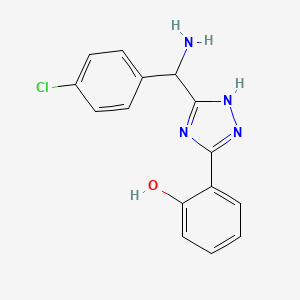

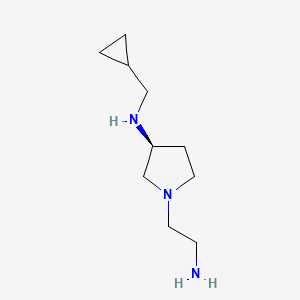
![3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11792624.png)
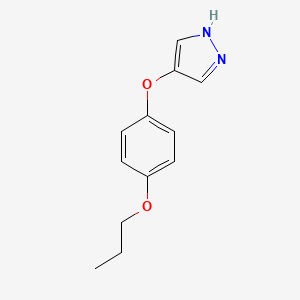
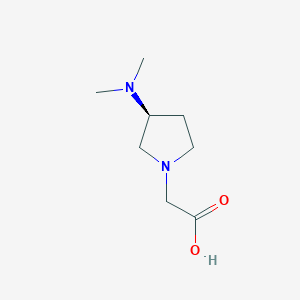
![3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11792635.png)

